molecular formula C12H14N4O2S B1239240 Thiaminium carboxylate betaine

Thiaminium carboxylate betaine

Cat. No. B1239240
M. Wt: 278.33 g/mol
InChI Key: QNGQHEBFAUOYHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiaminium carboxylate betaine is conjugate base of thiamine(1+) carboxylic acid. It is a conjugate base of a thiamine(1+) carboxylic acid.

Scientific Research Applications

1. Hydration and Aggregation Properties

Thiaminium carboxylate betaine exhibits notable hydration and aggregation properties, which are of interest in medical and pharmaceutical industries. A study by Di Gioacchino et al. (2020) demonstrated the amphiphilic character of betaine, revealing how its carboxyl group forms hydrogen bonds with water, influencing its potential pharmaceutical applications (Di Gioacchino, Bruni, & Ricci, 2020).

2. Hepatoprotective Effects

Betaine has been researched for its hepatoprotective properties. Heidari et al. (2018) explored betaine's protective effects in animal models of hepatic injury, highlighting its antioxidative properties and ability to regulate liver mitochondria (Heidari et al., 2018).

3. Neurochemical Actions

The neurochemical and pharmacological actions of betaine on brain benzodiazepine receptors were explored by Cain et al. (1982), suggesting its potential application in neurological disorders (Cain et al., 1982).

4. Electrochemical Sensing Applications

Betaine's application in electrochemical sensing was highlighted in a study by Wu et al. (2018), focusing on its use in the sensitive determination of nitrophenol isomers (Wu et al., 2018).

5. Complex Formation

Research by Hadjiliadis et al. (1983) and Marzotto et al. (1973) examined the complex formation of thiaminium carboxylate betaine with heavy metals, contributing to the understanding of its chemical behavior in various environments (Hadjiliadis, Yannopoulos, & Bau, 1983); (Marzotto, Bandoli, Clemente, Benetollo, & Galzigna, 1973).

6. Nutritional and Physiological Functions

Betaine's role in nutrition and physiology has been extensively studied. Eklund et al. (2005) summarized its potential functions as a feed additive in livestock production, emphasizing its properties as an osmoprotectant and methyl group donor (Eklund, Bauer, Wamatu, & Mosenthin, 2005).

7. Determining Solvent Polarity

Reichardt (2005) utilized betaine dyes to empirically determine the polarity of ionic liquids, showcasing its application in the field of green chemistry (Reichardt, 2005).

8. Plant Stress Resistance

Ashraf and Foolad (2007) discussed the roles of betaine in improving plant abiotic stress resistance, highlighting its importance in osmotic adjustment under environmental stresses (Ashraf & Foolad, 2007).

properties

Product Name

Thiaminium carboxylate betaine

Molecular Formula

C12H14N4O2S

Molecular Weight

278.33 g/mol

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]acetate

InChI

InChI=1S/C12H14N4O2S/c1-7-10(3-11(17)18)19-6-16(7)5-9-4-14-8(2)15-12(9)13/h4,6H,3,5H2,1-2H3,(H2-,13,14,15,17,18)

InChI Key

QNGQHEBFAUOYHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CC(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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